molecular formula C10H19FN2O2 B11809637 (S)-tert-Butyl 2-(fluoromethyl)piperazine-1-carboxylate

(S)-tert-Butyl 2-(fluoromethyl)piperazine-1-carboxylate

Cat. No.: B11809637
M. Wt: 218.27 g/mol
InChI Key: WSZMTMVUMXXGHQ-MRVPVSSYSA-N
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Description

(S)-tert-Butyl 2-(fluoromethyl)piperazine-1-carboxylate is a chemical compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of biological activities and applications in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-tert-Butyl 2-(fluoromethyl)piperazine-1-carboxylate typically involves the reaction of tert-butyl piperazine-1-carboxylate with a fluoromethylating agent. The reaction is usually carried out under controlled conditions to ensure the desired stereochemistry is achieved. Common reagents used in this synthesis include fluoromethyl iodide and a base such as potassium carbonate. The reaction is typically conducted in an organic solvent like acetonitrile at a temperature range of 0-25°C.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is usually purified through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

(S)-tert-Butyl 2-(fluoromethyl)piperazine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amines.

    Substitution: The fluoromethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while reduction produces amines. Substitution reactions result in the replacement of the fluoromethyl group with the nucleophile.

Scientific Research Applications

(S)-tert-Butyl 2-(fluoromethyl)piperazine-1-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (S)-tert-Butyl 2-(fluoromethyl)piperazine-1-carboxylate involves its interaction with specific molecular targets. The fluoromethyl group can enhance the compound’s ability to interact with enzymes or receptors, potentially leading to biological effects. The exact pathways and targets are still under investigation, but it is believed that the compound may modulate enzyme activity or receptor binding.

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl piperazine-1-carboxylate: Lacks the fluoromethyl group, which may result in different biological activities.

    Fluoromethyl piperazine derivatives: Similar in structure but may have different substituents on the piperazine ring.

Uniqueness

(S)-tert-Butyl 2-(fluoromethyl)piperazine-1-carboxylate is unique due to the presence of both the tert-butyl and fluoromethyl groups. This combination can enhance its stability, reactivity, and potential biological activities compared to other piperazine derivatives.

Properties

Molecular Formula

C10H19FN2O2

Molecular Weight

218.27 g/mol

IUPAC Name

tert-butyl (2S)-2-(fluoromethyl)piperazine-1-carboxylate

InChI

InChI=1S/C10H19FN2O2/c1-10(2,3)15-9(14)13-5-4-12-7-8(13)6-11/h8,12H,4-7H2,1-3H3/t8-/m1/s1

InChI Key

WSZMTMVUMXXGHQ-MRVPVSSYSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CCNC[C@H]1CF

Canonical SMILES

CC(C)(C)OC(=O)N1CCNCC1CF

Origin of Product

United States

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